N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(ethylthio)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(ethylthio)benzamide is a useful research compound. Its molecular formula is C24H22N2OS3 and its molecular weight is 450.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Synthesis : This compound is involved in the synthesis of various heterocyclic compounds. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to derivatives such as pyrazoles, isoxazoles, and pyrimidines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Applications in Medicinal Chemistry
- Anticancer Agents : Compounds containing benzothiazole and thiophene moieties have shown potential as anticancer agents. For instance, new benzothiazole acylhydrazones were synthesized and evaluated for their anticancer activity, indicating their efficacy against various cancer cell lines (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Biological Activities
- Antibacterial Properties : Benzothiazole derivatives have been studied for their antibacterial activities. For example, a series of benzothiazole derivatives of sulphonamides showed promising antibacterial properties (Ikpa, Onoja, & Okwaraji, 2020).
- Antioxidant Activity : Certain benzothiazole derivatives demonstrate antioxidant activities, as seen in a study evaluating new benzothiazole derivatives in the initial phase of acetaminophen toxicity (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).
Material Science Applications
- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been used as supramolecular gelators. Their methyl functionality and S⋯O interaction play a crucial role in gelation behavior (Yadav & Ballabh, 2020).
Miscellaneous Applications
- Diuretic Activity : Some biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and shown to possess diuretic activity (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to exhibit their effects through various mechanisms depending on the biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of various enzymes and receptors, leading to their diverse biological activities .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized compounds c 1-18 .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus with mic values in the range of 197–242 μM .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS3/c1-2-28-16-9-7-8-15(14-16)22(27)26-24-21(17-10-3-5-12-19(17)29-24)23-25-18-11-4-6-13-20(18)30-23/h4,6-9,11,13-14H,2-3,5,10,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOTVCZTCPVNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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